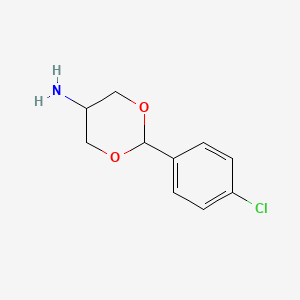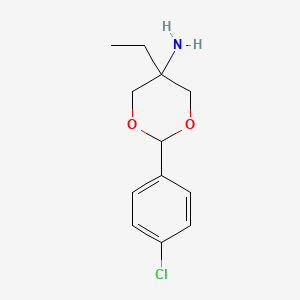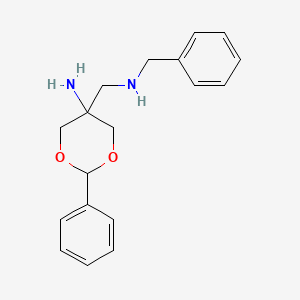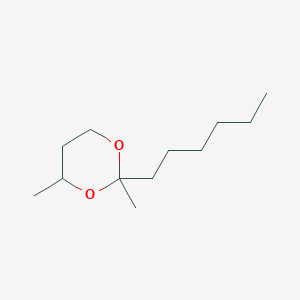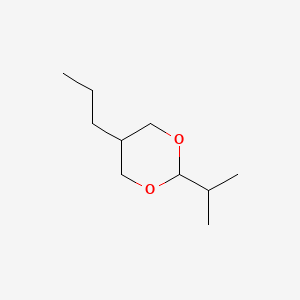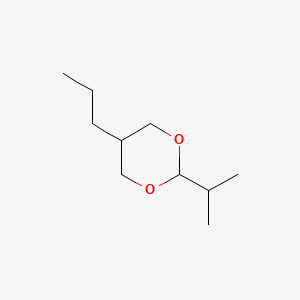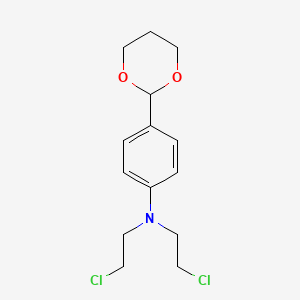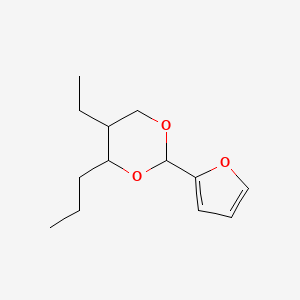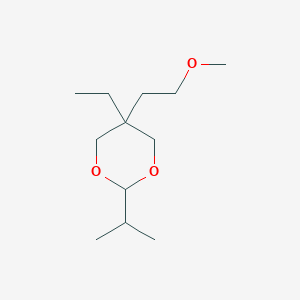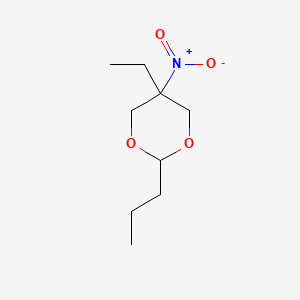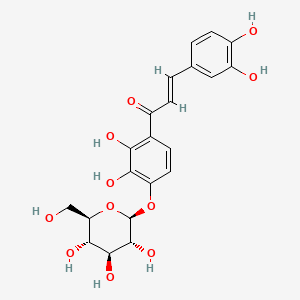
Marein
Descripción general
Descripción
Marein, also known as this compound glycoside, is a natural flavonoid compound found in the flowers of Coreopsis tinctoria, commonly known as tickseed. It is known for its various biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This compound has a molecular formula of C21H22O11 and a molecular weight of 450.39 g/mol .
Aplicaciones Científicas De Investigación
Marein has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in the study of flavonoid chemistry and its reactions.
Biology: It is studied for its antioxidant properties and its ability to scavenge free radicals.
Medicine: this compound has potential therapeutic applications in the treatment of diabetes, neurodegenerative diseases, and cardiovascular diseases due to its anti-inflammatory and neuroprotective effects.
Industry: This compound is used in the development of natural antioxidants for food and cosmetic products.
Mecanismo De Acción
Marein exerts its effects through several molecular pathways:
Antioxidant Activity: this compound scavenges reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators.
Neuroprotective Effects: This compound protects neurons by reducing mitochondrial dysfunction and activating the AMP-activated protein kinase (AMPK) pathway.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Marein plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to modulate the activity of the Focal Adhesion Kinase (FAK) and Protein Kinase B (AKT) pathways . These interactions are essential for its cardioprotective effects, as this compound reduces inflammation, oxidative stress, and apoptosis in cardiomyocytes. Additionally, this compound influences the Phosphoinositide 3-Kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway, which is vital for lipid metabolism .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cardiomyocytes, this compound improves cell viability and reduces oxidative stress . It also influences cell signaling pathways, such as the FAK/AKT pathway, leading to reduced inflammation and apoptosis. This compound’s impact on gene expression includes the modulation of genes involved in oxidative stress and inflammation. Furthermore, this compound affects cellular metabolism by regulating lipid levels through the PI3K/AKT/mTOR pathway .
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules. This compound activates the FAK/AKT pathway, which plays a pivotal role in its cardioprotective effects . This activation leads to reduced inflammation, oxidative stress, and apoptosis in cardiomyocytes. This compound also exhibits an anti-ferroptosis effect, which is crucial for its protective role against doxorubicin-induced cardiotoxicity . Additionally, this compound modulates the PI3K/AKT/mTOR pathway, influencing lipid metabolism and reducing lipid levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound has demonstrated stability and sustained cardioprotective effects over an eight-week treatment period in murine models . Long-term effects of this compound include improved cardiac function and reduced indicators of cardiac damage. This compound’s stability and degradation in vitro and in vivo studies suggest that it maintains its efficacy over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant cardioprotective effects without compromising the efficacy of doxorubicin in cancer cells .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the PI3K/AKT/mTOR pathway . This pathway is crucial for lipid metabolism, and this compound’s modulation of this pathway leads to reduced lipid levels. This compound also interacts with enzymes and cofactors involved in oxidative stress and inflammation, further highlighting its role in metabolic regulation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various transporters and binding proteins. These interactions influence this compound’s localization and accumulation within specific tissues, such as the heart . This compound’s distribution is essential for its cardioprotective effects, as it needs to reach and accumulate in cardiomyocytes to exert its beneficial effects .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. This compound is directed to specific compartments or organelles within cells, where it exerts its effects. Targeting signals and post-translational modifications play a role in this compound’s localization, ensuring that it reaches the appropriate cellular sites to modulate pathways such as FAK/AKT and PI3K/AKT/mTOR .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Marein can be synthesized through several chemical routes, typically involving the glycosylation of flavonoid precursors. One common method involves the reaction of a flavonoid aglycone with a glycosyl donor in the presence of an acid catalyst. The reaction conditions often include temperatures ranging from 60°C to 100°C and reaction times of several hours to ensure complete glycosylation.
Industrial Production Methods
Industrial production of this compound typically involves extraction from natural sources, such as the flowers of Coreopsis tinctoria. The extraction process includes drying the plant material, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Marein undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction of this compound typically leads to the formation of dihydroflavonoid derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form various esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of bases such as pyridine or triethylamine.
Major Products
The major products formed from these reactions include oxidized flavonoid derivatives, dihydroflavonoids, and various ester and ether derivatives of this compound .
Comparación Con Compuestos Similares
Marein is unique among flavonoids due to its specific glycosylation pattern and its potent biological activities. Similar compounds include:
Quercetin: Another flavonoid with strong antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits anti-inflammatory and neuroprotective activities.
Compared to these compounds, this compound has a unique combination of glycosylation and hydroxylation that enhances its bioavailability and biological activity .
If you have any more questions or need further details, feel free to ask!
Propiedades
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-1-[2,3-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O11/c22-8-15-18(28)19(29)20(30)21(32-15)31-14-6-3-10(16(26)17(14)27)11(23)4-1-9-2-5-12(24)13(25)7-9/h1-7,15,18-22,24-30H,8H2/b4-1+/t15-,18-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEYXJDOVMEJNG-HTFDPZBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)C2=C(C(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)C2=C(C(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601029273 | |
| Record name | (E)-3-(3,4-Dihydroxyphenyl)-1-(4-(beta-D-glucopyranosyloxy)-2,3-dihydroxyphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601029273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
535-96-6 | |
| Record name | Marein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=535-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Marein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-3-(3,4-Dihydroxyphenyl)-1-(4-(beta-D-glucopyranosyloxy)-2,3-dihydroxyphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601029273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-3-(3,4-dihydroxyphenyl)-1-[4-(β-D-glucopyranosyloxy)-2,3-dihydroxyphenyl]-2-propen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAREIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY787E65J4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



